Lipophilicity Modulation: Bromo vs. Chloro vs. Non-Halogenated Benzofuran-3-Carboxylic Acids
The bromo derivative (target) exhibits a computed LogP of 3.07, representing a substantial increase of approximately 0.65–0.85 log units over the non-halogenated 7-methyl-1-benzofuran-3-carboxylic acid (XLogP3 2.2–2.44), while being nearly equivalent to the 5-chloro analog (LogP 3.09) [1][2]. This lipophilicity gain is consistent with the higher hydrophobicity contribution of bromine (Hansch π = 0.86) compared to hydrogen (π = 0.00), and the near-identical LogP between bromo and chloro analogs (ΔLogP = 0.02) reflects the similar Hansch π values of bromine (0.86) and chlorine (0.71) when offset by the larger molar refractivity of bromine [3].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP 3.07 (Chem-Space computed); MW 255.06 Da |
| Comparator Or Baseline | 5-Chloro-7-methyl-1-benzofuran-3-carboxylic acid: LogP 3.09 (Chemscene), MW 210.61 Da; 7-Methyl-1-benzofuran-3-carboxylic acid (non-halogenated): XLogP3 2.2 (Kuujia) to 2.44 (Leyan), MW 176.17 Da |
| Quantified Difference | ΔLogP (Br vs. non-halogenated) = +0.63 to +0.87; ΔLogP (Br vs. Cl) = -0.02; ΔMW (Br vs. Cl) = +44.45 Da; ΔMW (Br vs. non-halogenated) = +78.89 Da |
| Conditions | Computed/predicted values from vendor databases and cheminformatics platforms; experimental logP not available for direct comparison. |
Why This Matters
The bromo compound provides the highest MW and a significant logP increase over the non-halogenated parent, enabling users to select precisely the halogen that matches target lipophilicity requirements in lead optimization without altering the core substitution pattern.
- [1] Chem-Space. 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid (CSSB00000703118). LogP 3.07. Available at: https://chem-space.com/CSSB00000703118-B21BA3 View Source
- [2] Kuujia. 7-Methyl-1-benzofuran-3-carboxylic acid (CAS 1033196-18-7). XLogP3: 2.2, Molecular Weight: 176.17 g/mol, Topological Polar Surface Area: 50.4. Available at: https://www.kuujia.com View Source
- [3] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. Hansch π values: Br = 0.86, Cl = 0.71, H = 0.00. View Source
